molecular formula C8H12F3NO B1585670 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one CAS No. 21045-62-5

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B1585670
CAS No.: 21045-62-5
M. Wt: 195.18 g/mol
InChI Key: QKPHMBNBSBNCJN-UHFFFAOYSA-N
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Description

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C8H12F3NO and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of a diethylamino group and a trifluoromethyl group attached to a butenone backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 1,1,1-trifluoro-3-buten-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-methylbutan-2-one
  • 4-Benzylamino-1,1,1-trifluoropent-3-en-2-one
  • (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is unique due to its specific combination of a diethylamino group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHMBNBSBNCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371675
Record name 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21045-62-5
Record name 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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